N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
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Overview
Description
“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride” is a chemical compound that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It is a useful research chemical .
Synthesis Analysis
The synthesis of this compound involves the reaction with a trihalogenoacetyl halide in the presence of a base, followed by hydrolysis .Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2S·HCl . The InChI code is 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6 (4-10)13-7 (9-5)8 (11)12;/h2-4H2,1H3, (H,11,12);1H .Chemical Reactions Analysis
The compound is involved in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 234.70 . The compound appears as a light orange to yellow to green powder or crystal . The melting point of the compound is 201 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities
The compound N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride belongs to a class of heterocyclic compounds that have been extensively researched for their potential antimicrobial properties. Such compounds have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of this chemical structure in medicinal chemistry research. For instance, derivatives similar to the mentioned compound have shown significant activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (R. Soliman et al., 2009; A. Hossan et al., 2012). These studies highlight the significance of synthesizing and testing novel compounds for their potential to combat microbial resistance, a growing concern in global health.
Anticonvulsant Activities
Research into compounds with a similar chemical structure has also demonstrated potential in the development of anticonvulsant drugs. Specific derivatives have been evaluated for their efficacy in treating seizures, showing promising results in preclinical models. This indicates the potential of these compounds in contributing to the development of new therapeutic agents for the management of epilepsy and related neurological conditions (Shiben Wang et al., 2019). Such studies are crucial in the ongoing search for more effective and safer anticonvulsant medications.
Insecticidal Properties
The exploration of heterocyclic compounds for their insecticidal properties has also been a notable area of research. Studies have identified compounds with structures similar to this compound as potent insecticides against various agricultural pests. This research suggests potential applications in developing safer, more effective pest control agents, which is essential for improving crop protection and food production efficiency (A. Fadda et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The compound is a useful research chemical and is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It could potentially be used in the development of new pharmaceuticals, but more research is needed to fully understand its properties and potential applications.
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S.ClH/c1-18-8-7-12-13(9-18)21-15(16-12)17-14(19)10-20-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,16,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWQPFNEUQVVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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